2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione
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Overview
Description
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The trifluoromethanesulfonyl group attached to the isoindole-1,3-dione core enhances its reactivity and potential for various chemical transformations .
Preparation Methods
The synthesis of 2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of isoindole derivatives with trifluoromethanesulfonyl chloride under controlled conditions. This reaction typically requires the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity .
Chemical Reactions Analysis
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives with additional functional groups.
Reduction: Reduction reactions can lead to the formation of simpler isoindole derivatives.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione can be compared with other isoindole-1,3-dione derivatives such as:
N-Substituted isoindole-1,3-diones: These compounds have different substituents on the nitrogen atom, which can alter their reactivity and biological activity.
Isoindoline-1,3-diones: These derivatives have a similar core structure but lack the trifluoromethanesulfonyl group, resulting in different chemical properties.
The presence of the trifluoromethanesulfonyl group in this compound makes it unique and enhances its potential for various applications .
Properties
CAS No. |
85342-63-8 |
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Molecular Formula |
C13H6F3NO5S |
Molecular Weight |
345.25 g/mol |
IUPAC Name |
(1,3-dioxobenzo[f]isoindol-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6F3NO5S/c14-13(15,16)23(20,21)22-17-11(18)9-5-7-3-1-2-4-8(7)6-10(9)12(17)19/h1-6H |
InChI Key |
ZPXSZCWWJLVBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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